1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, there is a related study on the synthesis of ketamine . The synthesis of ketamine was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This was followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give a corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Scientific Research Applications
Synthesis and Structure Analysis
The compound has been utilized in the synthesis of structurally related pyrazole derivatives, which are regiospecific. For instance, Kumarasinghe et al. (2009) explored the synthesis of a similar compound, providing insights into the unique crystalline structures and conformational differences observed in these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Additionally, the synthesis of related pyrazole derivatives with potential antimicrobial and anticancer properties has been reported. Hafez et al. (2016) synthesized novel pyrazole derivatives from a compound structurally similar to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, highlighting its role in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Reactions and Modifications
Korkusuz and Yıldırım (2010) described reactions involving pyrazole-3-carboxylic acid, similar to the compound of interest, leading to various novel carboxamides and carbohydrazides. This study emphasizes the versatility of such compounds in chemical reactions to produce diverse derivatives (Korkusuz & Yıldırım, 2010).
In the field of radiochemistry, Kumar et al. (2004) synthesized a compound closely related to this compound, demonstrating its potential as a PET imaging agent. This highlights the application of such compounds in medical imaging and diagnostics (Kumar et al., 2004).
Structural and Theoretical Investigations
- Viveka et al. (2016) conducted experimental and theoretical studies on a compound analogous to this compound. This research provides insights into the molecular structure, spectroscopic properties, and electronic transitions of pyrazole derivatives (Viveka et al., 2016).
Antimicrobial and Anticancer Properties
- Several studies have synthesized and evaluated pyrazole derivatives for their antimicrobial and anticancer activities. For example, the work by Katariya et al. (2021) illustrates the potential of these compounds in pharmaceutical applications, especially in addressing microbe resistance (Katariya, Vennapu, & Shah, 2021).
Safety and Hazards
While specific safety and hazard information for “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is not available, it’s important to handle all chemicals with care. For example, 2-Chlorophenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in the intracellular concentration of cAMP, affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUENQKKOELRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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